2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate
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Overview
Description
2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate is a complex organic compound that belongs to the class of ergoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate typically involves multiple steps, including the formation of the ergoline core and subsequent functionalization. Common synthetic routes may include:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like AlCl3.
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Esterification: Formation of the ester bond between the ergoline derivative and benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or other substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like KMnO4 or CrO3.
Reduction: Use of reducing agents like LiAlH4 or H2/Pd.
Substitution: Use of halogenating agents like Br2 or Cl2 in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines .
Scientific Research Applications
2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorobenzoate: Shares the benzoate ester functional group.
Isopropyl benzoate: Another ester with a similar structure.
2-Mercaptoethanol: Used in similar biological applications.
Uniqueness
2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate is unique due to its ergoline core, which imparts specific biological activities not found in simpler esters. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
73319-83-2 |
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Molecular Formula |
C24H23ClN2O3 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[2-[(6aR,9R,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-oxoethyl] benzoate |
InChI |
InChI=1S/C24H23ClN2O3/c1-27-12-15(21(28)13-30-24(29)14-6-3-2-4-7-14)10-17-16-8-5-9-19-22(16)18(11-20(17)27)23(25)26-19/h2-9,15,17,20,26H,10-13H2,1H3/t15-,17-,20-/m1/s1 |
InChI Key |
ASWJLGJQZCGVSV-WRWLIDTKSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)C(=O)COC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)C(=O)COC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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